

1-Bromo-2-fluoro-3,5-dimethylbenzene CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Bromo-2-fluoro-3,5-dimethylbenzene
Cat. No.:	B1286506

[Get Quote](#)

Technical Guide: 1-Bromo-2-fluoro-3,5-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-2-fluoro-3,5-dimethylbenzene** (CAS Number: 344-16-1), a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. This document outlines its chemical identity, physicochemical properties, a proposed synthesis protocol, and its utility in modern synthetic chemistry.

Compound Identification

CAS Number: 344-16-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

IUPAC Name: **1-bromo-2-fluoro-3,5-dimethylbenzene**[\[4\]](#)

Synonyms:

- 6-Bromo-1-fluoro-2,4-dimethylbenzene[\[7\]](#)[\[8\]](#)
- 5-Bromo-4-fluoro-m-xylene[\[7\]](#)[\[8\]](#)

- 1-Bromo-3,5-dimethyl-2-fluorobenzene[7][8]

Chemical Structure

Caption: Chemical structure of **1-Bromo-2-fluoro-3,5-dimethylbenzene**.

Physicochemical Properties

The key physicochemical properties of **1-Bromo-2-fluoro-3,5-dimethylbenzene** are summarized in the table below. This data is essential for reaction planning, safety assessments, and purification procedures.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₈ BrF	[2]
Molecular Weight	203.05 g/mol	[2]
Appearance	Liquid	[2]
Purity	≥ 97%	[2]
Boiling Point	207 °C at 760 mmHg	[1][3]
Density	1.426 g/cm ³	[1]
Refractive Index	1.524	[1][3]
Flash Point	81.6 °C	[1][3]

Spectroscopic Data

Detailed spectroscopic data, including NMR (¹H, ¹³C, ¹⁹F), HPLC, and LC-MS, are valuable for structure confirmation and purity assessment. While public databases do not currently provide comprehensive spectra for this specific compound, commercial suppliers indicate that this data is available upon request.[4] For closely related isomers, such as 5-Bromo-2-fluoro-1,3-dimethylbenzene (CAS 99725-44-7), FT-IR and Raman spectral data are accessible and can provide an indication of the expected vibrational modes.

Reactivity and Applications

1-Bromo-2-fluoro-3,5-dimethylbenzene is a valuable building block in organic synthesis. The presence of both bromine and fluorine atoms on the aromatic ring allows for selective and versatile chemical transformations.

- **Cross-Coupling Reactions:** The carbon-bromine bond is particularly susceptible to participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex molecular scaffolds, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
- **Grignard Reagent Formation:** The bromo-substituent can be converted into a Grignard reagent, which can then be used in a wide range of nucleophilic addition reactions to form new carbon-carbon bonds.
- **Influence of Fluorine and Methyl Groups:** The fluorine atom and the two methyl groups modulate the electronic properties of the benzene ring, influencing the regioselectivity of further electrophilic aromatic substitution reactions.

The primary application of this compound is as a key intermediate for the synthesis of more complex, high-value molecules in the pharmaceutical and materials science industries.

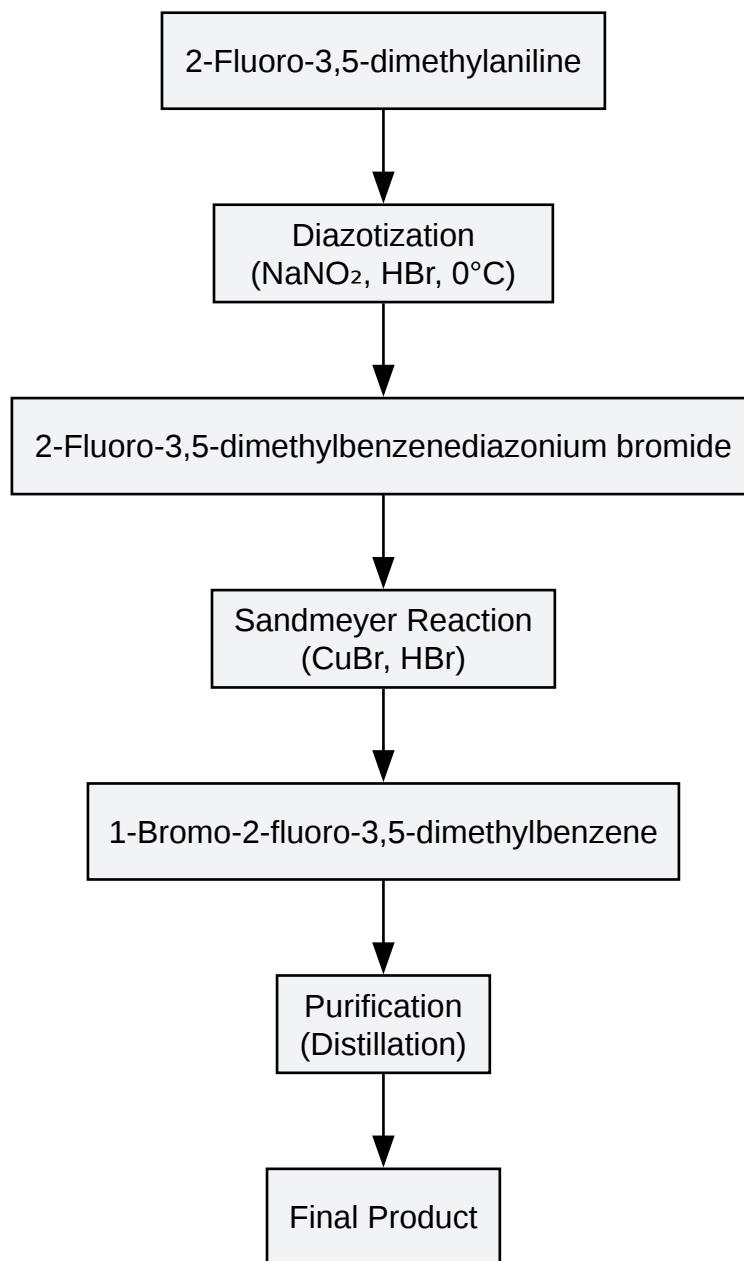
Experimental Protocols

Proposed Synthesis of **1-Bromo-2-fluoro-3,5-dimethylbenzene**

A detailed experimental protocol for the synthesis of **1-Bromo-2-fluoro-3,5-dimethylbenzene** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be adapted from the well-established procedures for analogous compounds, such as the synthesis of 1-bromo-2-fluorobenzene via a modified Schiemann reaction.^[9] The proposed starting material for this synthesis would be 2-fluoro-3,5-dimethylaniline.

Reaction Scheme: 2-fluoro-3,5-dimethylaniline → [Diazotization] → 2-fluoro-3,5-dimethylbenzenediazonium salt → [Sandmeyer-type reaction] → **1-Bromo-2-fluoro-3,5-dimethylbenzene**

Step 1: Diazotization of 2-fluoro-3,5-dimethylaniline


- In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-fluoro-3,5-dimethylaniline in an aqueous solution of hydrobromic acid (HBr).
- Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, while vigorously stirring and maintaining the temperature below 0 °C.
- After the addition is complete, continue stirring for an additional 30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper, indicating a slight excess of nitrous acid.

Step 2: Copper-Catalyzed Bromination (Sandmeyer Reaction)

- In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr) in HBr.
- Cool the copper(I) bromide solution in an ice bath.
- Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure the reaction goes to completion.
- The crude product can then be isolated by steam distillation or solvent extraction.
- The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) and then with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and purified by fractional distillation under reduced pressure to yield pure **1-Bromo-2-fluoro-3,5-dimethylbenzene**.

Visualizations

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **1-Bromo-2-fluoro-3,5-dimethylbenzene**.

General Suzuki Coupling Reaction

[Click to download full resolution via product page](#)

Caption: A generalized Suzuki coupling reaction utilizing **1-Bromo-2-fluoro-3,5-dimethylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-bromo-2-fluoro-3,5-dimethylbenzene344-16-1,Purity96%_Tetrahedron Scientific Inc [molbase.com]
- 2. 1-Bromo-2-fluoro-3,5-dimethylbenzene | CymitQuimica [cymitquimica.com]
- 3. 1-bromo-2-fluoro-3,5-dimethylbenzene344-16-1,Purity96%_Molchemical [molbase.com]
- 4. 344-16-1|1-Bromo-2-fluoro-3,5-dimethylbenzene|BLD Pharm [bldpharm.com]
- 5. 1-Bromo-2-fluoro-3,5-dimethylbenzene | C8H8BrF | CID 19043292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-2-fluoro-3,5-dimethylbenzene (1 x 10 g) | Reagentia [reagentia.eu]
- 7. 344-16-1 | 6-Bromo-1-fluoro-2,4-dimethylbenzene | Boroncore [boroncore.com]
- 8. China 6-Bromo-1-fluoro-2,4-dimethylbenzene 344-16-1 [chinachemnet.com]

- 9. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [1-Bromo-2-fluoro-3,5-dimethylbenzene CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1286506#1-bromo-2-fluoro-3-5-dimethylbenzene-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com